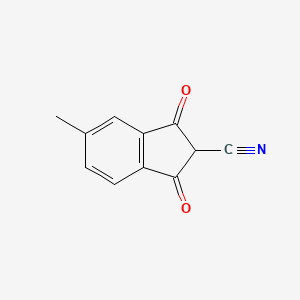
N~2~,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups The triazine core, a six-membered ring containing three nitrogen atoms, is a common structural motif in various chemical and pharmaceutical applications
Vorbereitungsmethoden
The synthesis of N2,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with tributyltin hydride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
N~2~,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl groups can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form tin oxides or reduction to form tin hydrides.
Coupling Reactions: It can participate in coupling reactions with organic halides to form new carbon-carbon bonds.
Common reagents used in these reactions include halides, alkoxides, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N~2~,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound is utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to introduce tin atoms into the material structure.
Wirkmechanismus
The mechanism of action of N2,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine involves the activation of the triazine ring and the tributylstannyl groups. The tin atoms can coordinate with various substrates, facilitating their transformation through nucleophilic substitution or coupling reactions. The triazine ring provides a stable scaffold that enhances the compound’s reactivity and selectivity in these processes .
Vergleich Mit ähnlichen Verbindungen
N~2~,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine can be compared with other organotin compounds, such as:
Tributyltin Chloride: A simpler organotin compound used in various industrial applications, including as a biocide and catalyst.
Hexamethylditin: Another organotin compound with different reactivity and applications in organic synthesis.
Tetraphenyltin: A compound with four phenyl groups attached to tin, used in the preparation of organotin polymers.
The uniqueness of N2,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine lies in its triazine core and the presence of three tributylstannyl groups, which provide enhanced reactivity and versatility in various chemical applications.
Eigenschaften
CAS-Nummer |
61094-73-3 |
|---|---|
Molekularformel |
C39H84N6Sn3 |
Molekulargewicht |
993.3 g/mol |
IUPAC-Name |
2-N,4-N,6-N-tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/9C4H9.C3H3N6.3Sn/c9*1-3-4-2;4-1-7-2(5)9-3(6)8-1;;;/h9*1,3-4H2,2H3;(H3-3,4,5,6,7,8,9);;;/q;;;;;;;;;-3;3*+1 |
InChI-Schlüssel |
HWKAIZLHGJSGBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)NC1=NC(=NC(=N1)N[Sn](CCCC)(CCCC)CCCC)N[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


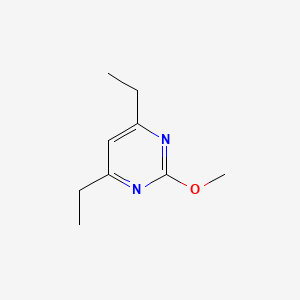


![2-[(E)-(3-Oxo-1-phenylbutylidene)amino]benzene-1-sulfonic acid](/img/structure/B14584435.png)
![N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide](/img/structure/B14584438.png)
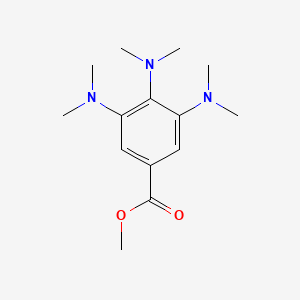
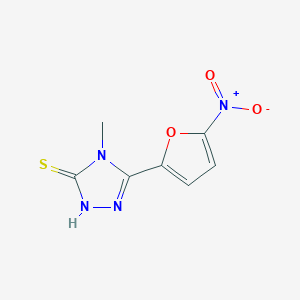
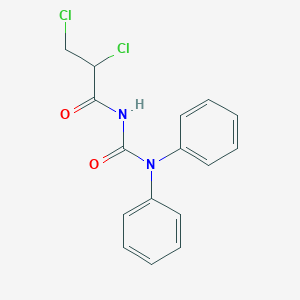

![7-[Acetyl(1-phenylnonyl)amino]heptanoic acid](/img/structure/B14584488.png)

